Rapastinel

NMDA receptor Antidepressant Side effect profile

Rapastinel is a synthetic tetrapeptide NMDA receptor PAM with frequency-dependent functional selectivity. It enhances NMDAR currents during high-frequency bursts while suppressing low-frequency activity, a bidirectional profile absent in full agonists like D-serine. Unlike ketamine, it lacks psychotomimetic effects and does not disrupt sleep architecture, making it the optimal choice for in vivo neurophysiology and synaptic plasticity research without confounding behavioral side effects.

Molecular Formula C18H31N5O6
Molecular Weight 413.5 g/mol
CAS No. 117928-94-6
Cat. No. B1663592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapastinel
CAS117928-94-6
SynonymsRapastinel;  117928-94-6;  GLYX-13;  GLYX 13;  GLYX13;  GLYX-13 peptide;  rapastinel;  TPPT-amide
Molecular FormulaC18H31N5O6
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O
InChIInChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1
InChIKeyGIBQQARAXHVEGD-BSOLPCOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rapastinel (CAS 117928-94-6): A Tetrapeptide NMDAR Positive Modulator with a Distinct Pharmacological Signature


Rapastinel (GLYX-13, BV-102) is an amidated tetrapeptide (Thr-Pro-Pro-Thr-NH₂) that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR) via interaction with the glycine co-agonist site [1]. Originally derived from the hypervariable region of a monoclonal antibody (B6B21) [2], it is characterized by its ability to rapidly cross the blood-brain barrier and exhibit unique state-dependent modulation of NMDAR activity, enhancing synaptic plasticity without the dissociative or psychotomimetic effects associated with NMDAR antagonists [3].

Why Rapastinel (117928-94-6) Cannot Be Substituted by Generic NMDA Modulators


Generic substitution of Rapastinel is not scientifically valid due to its unique state-dependent NMDAR modulation [1] and its distinct in vivo safety profile [2]. Unlike simple agonists or antagonists, Rapastinel's partial agonism enhances NMDAR currents during high-frequency bursts while reducing them during low-frequency stimulation, a mechanism that is occluded by saturating concentrations of glycine site agonists like D-serine [1]. Furthermore, its lack of psychotomimetic effects and cognitive impairment contrasts sharply with in-class alternatives like ketamine and esketamine, making it a uniquely non-interchangeable research tool for studies of neuroplasticity and antidepressant mechanisms devoid of dissociative confounds [2].

Product-Specific Quantitative Evidence for Rapastinel (GLYX-13) in Scientific Selection


Rapastinel (GLYX-13) vs. Ketamine: A Head-to-Head Preclinical Safety and Behavioral Profile Comparison

In a direct head-to-head preclinical study in rodents, Rapastinel was compared to the NMDAR antagonist ketamine. Rapastinel (at doses of 3, 10, and 30 mg/kg) demonstrated a significantly lower propensity to induce CNS-related adverse effects compared to ketamine (30 mg/kg) [1]. Specifically, Rapastinel had no significant effect on locomotor activity or prepulse inhibition, measures of psychosis-like behavior, while ketamine induced a significant increase in locomotion and a decrease in prepulse inhibition [1]. Furthermore, Rapastinel did not alter gamma frequency oscillations, a biomarker for psychotomimetic effects, nor did it disrupt sleep architecture, in stark contrast to ketamine which increased cortical gamma oscillations and caused sleep fragmentation [1].

NMDA receptor Antidepressant Side effect profile Cognitive function Sleep architecture

Rapastinel vs. Ketamine: Comparative Effects on Cognitive Function in the Novel Object Recognition Task

A study directly compared the cognitive effects of Rapastinel and ketamine in the novel object recognition (NOR) task, a rodent model of declarative memory [1]. The study demonstrated that Rapastinel, unlike ketamine, did not induce deficits in NOR performance in normal mice [1]. Moreover, Rapastinel was shown to reverse NOR deficits induced by a single exposure to ketamine or phencyclidine (PCP) [1].

NMDA receptor Cognitive enhancement Novel Object Recognition Declarative memory Cognitive impairment

Rapastinel vs. R-Ketamine: Differential Effects on Sustained Antidepressant Efficacy and Synaptic Plasticity Markers

In a comparative study using the social defeat stress model of depression in mice, the sustained antidepressant effects of Rapastinel and R-ketamine were evaluated [1]. While both compounds showed rapid antidepressant-like effects in behavioral tests (tail suspension, forced swim) 24 hours post-injection, a key differential emerged at 7 days. A single intravenous dose of R-ketamine (3 mg/kg) produced a sustained antidepressant effect detectable 7 days later, whereas a single dose of Rapastinel (3 mg/kg, i.v.) did not [1]. Correspondingly, Western blot analyses 8 days post-injection showed that R-ketamine, but not Rapastinel, significantly attenuated the stress-induced reductions in BDNF-TrkB signaling, PSD-95, and GluA1 in the prefrontal cortex and hippocampus [1].

NMDA receptor Antidepressant Synaptic plasticity BDNF Social defeat stress

Rapastinel vs. Apimostinel: A 100-Fold Difference in Potency and Oral Bioavailability Defines Distinct Preclinical Utility

Apimostinel (NRX-1074) is a direct, close structural analog of Rapastinel developed by the same research group [1]. Despite a similar mechanism of action, key pharmacological differences exist . Apimostinel is approximately 100-fold more potent than Rapastinel by weight . Crucially, while Rapastinel is only active via intravenous administration, Apimostinel is orally bioavailable .

NMDA receptor Structure-activity relationship Oral bioavailability Potency Tetrapeptide analog

Rapastinel's Unique Binding Profile: Evidence for an Allosteric Site Distinct from the Orthosteric Glycine Pocket

Rapastinel is classified as a glycine site partial agonist, but evidence suggests its binding site is allosterically linked rather than orthosteric [1]. A study found that Rapastinel had no effect on glycine binding in cortical membranes, and point mutations in the glycine binding pocket did not affect Rapastinel's ability to modulate NMDAR channel opening in any NMDAR subtype [1]. This contrasts with classic glycine site agonists like D-serine, whose actions are occluded by saturating glycine [2].

NMDA receptor Allosteric modulation Binding site Receptor pharmacology Glycine site

Optimal Application Scenarios for Rapastinel (GLYX-13) in Academic and Industrial Research


Investigating Antidepressant Mechanisms Without Psychotomimetic Confounds

Rapastinel is ideal for in vivo and ex vivo studies aimed at dissecting the rapid antidepressant mechanisms of NMDAR modulation, particularly where the dissociative, psychotomimetic, or cognitive-impairing side effects of ketamine are a major confound [1]. Its distinct safety profile, as shown in head-to-head comparisons, allows for cleaner interpretation of behavioral and neuroplasticity readouts.

Studies of NMDAR-Dependent Synaptic Plasticity (LTP/LTD) and Learning/Memory

Given its unique ability to simultaneously enhance long-term potentiation (LTP) and suppress long-term depression (LTD) at hippocampal synapses [2], Rapastinel is a premier tool for electrophysiology and behavioral pharmacology studies. It is especially valuable in models of cognitive enhancement and age-related cognitive decline where its pro-cognitive, rather than impairing, effects are critical [3].

Probing Allosteric Modulation of NMDARs via a Non-Orthosteric Glycine Site

Rapastinel is an essential pharmacological probe for investigating allosteric modulation of the NMDAR. Its activity is not blocked by glycine site mutations, distinguishing it from orthosteric ligands [4]. This makes it uniquely suited for studies mapping the allosteric network of the NMDAR complex, including investigations into remote modulation of intracellular Ca²⁺ inactivation mechanisms [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rapastinel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.